3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone
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Overview
Description
3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone is an organic compound that features a 1,3-dioxane ring attached to a propiophenone backbone with a heptyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone typically involves the formation of the 1,3-dioxane ring through acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetalization processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the dioxane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4 in dry ether or alcohol solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives, depending on the specific substitution reaction.
Scientific Research Applications
3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The dioxane ring can act as a stabilizing moiety, influencing the compound’s reactivity and binding affinity. The heptyl side chain may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxan-2-yl)phenol: Similar structure with a phenol group instead of the heptylpropiophenone backbone.
1,3,5-Tris(1,3-dioxan-2-yl)benzene: Contains multiple dioxane rings attached to a benzene ring.
Uniqueness
3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone is unique due to its combination of a 1,3-dioxane ring with a propiophenone backbone and a heptyl side chain. This structure provides distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry.
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-heptylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-8-17-9-11-18(12-10-17)19(21)13-14-20-22-15-7-16-23-20/h9-12,20H,2-8,13-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGQUWYFQRBHPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645979 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-heptylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-19-4 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(4-heptylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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